Eurycolactone F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

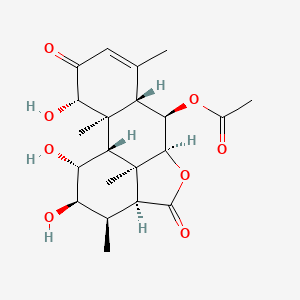

Eurycolactone F is a natural product found in Eurycoma longifolia with data available.

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Eurycolactone F exhibits significant cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in human breast cancer (MCF-7) and leukemia (K-562) cells. For instance, this compound was shown to have an IC50 value of 15.23 µg/ml against MCF-7 cells, indicating potent anti-proliferative activity . The mechanism of action appears to involve modulation of apoptotic pathways, specifically down-regulating anti-apoptotic proteins like Bcl-2 while not affecting pro-apoptotic proteins such as Bax .

Case Study: Cytotoxicity Against MCF-7 Cells

| Compound | IC50 (µg/ml) | Mechanism of Action |

|---|---|---|

| This compound | 15.23 | Induces apoptosis via Bcl-2 modulation |

| Eurycomanone | 6.0 | Strong antiproliferative activity |

Anti-Inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been associated with the activation of the Nrf2/Heme oxygenase-1 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation . This suggests potential applications in treating conditions characterized by chronic inflammation.

Case Study: Anti-Inflammatory Mechanism

| Study Reference | Effect Observed | Pathway Involved |

|---|---|---|

| Nguyen et al. | Activation of Nrf2/Heme oxygenase-1 | Anti-inflammatory response |

Aphrodisiac and Hormonal Effects

This compound is also noted for its traditional use as an aphrodisiac. Studies involving Eurycoma longifolia extracts have shown increases in testosterone levels and improvements in sexual function parameters in animal models . This property is attributed to the compound's ability to enhance androgen production.

Case Study: Sexual Function Enhancement

| Parameter | Effect Observed |

|---|---|

| Testosterone Levels | Significant increase in treated rats |

| Sexual Activity Frequency | Increased in both rats and mice |

Potential for Nutraceutical Development

Given its diverse pharmacological activities, this compound has potential applications in nutraceuticals aimed at enhancing health and wellness. Its safety profile, with an oral LD50 cut-off greater than 5000 mg/kg, supports its consideration for dietary supplements .

Phytochemical Research and Bioactive Compounds

The extraction and characterization of this compound from Eurycoma longifolia highlight its role among other bioactive compounds within the plant. Phytochemical studies have identified various quassinoids, including Eurycomanone and Eurycolactones A-E, contributing to the overall therapeutic potential of the herb .

Phytochemical Profile

| Compound | Type | Notable Effects |

|---|---|---|

| Eurycomanone | Quassinoid | Cytotoxicity against cancer cells |

| This compound | Quassinoid | Induces apoptosis |

Propiedades

Fórmula molecular |

C21H28O8 |

|---|---|

Peso molecular |

408.4 g/mol |

Nombre IUPAC |

[(1R,2R,3S,7S,8R,9S,12S,13R,14R,15R,16R)-3,14,15-trihydroxy-2,6,13,16-tetramethyl-4,11-dioxo-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-5-en-8-yl] acetate |

InChI |

InChI=1S/C21H28O8/c1-7-6-10(23)17(26)20(4)11(7)15(28-9(3)22)18-21(5)12(19(27)29-18)8(2)13(24)14(25)16(20)21/h6,8,11-18,24-26H,1-5H3/t8-,11-,12-,13-,14+,15-,16-,17-,18-,20+,21+/m1/s1 |

Clave InChI |

ISBJOLOXURAMQV-KGZQRRCKSA-N |

SMILES isomérico |

C[C@H]1[C@H]([C@@H]([C@H]2[C@@]3([C@H]1C(=O)O[C@@H]3[C@@H]([C@@H]4[C@@]2([C@@H](C(=O)C=C4C)O)C)OC(=O)C)C)O)O |

SMILES canónico |

CC1C(C(C2C3(C1C(=O)OC3C(C4C2(C(C(=O)C=C4C)O)C)OC(=O)C)C)O)O |

Sinónimos |

eurycolactone F |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.